Ile-Gly

Description

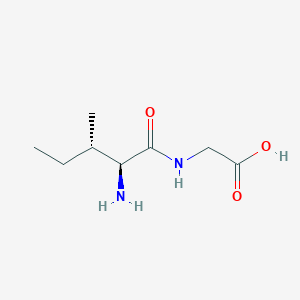

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDDTHMMVWVMV-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316190 | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-28-0 | |

| Record name | L-Isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Isoleucyl-Glycine: Physicochemical Properties, Characterization, and Biological Context

An In-depth Technical Guide to Isoleucyl-Glycine

Abstract: This technical guide provides a comprehensive overview of the dipeptide isoleucyl-glycine (Ile-Gly), designed for researchers, scientists, and professionals in drug development. The document details the fundamental physicochemical properties, including molecular weight and chemical formula, and presents validated methodologies for its synthesis and structural characterization. By integrating principles of peptide chemistry with robust analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, this guide offers a self-validating framework for working with this dipeptide. Furthermore, it explores the biological significance of its constituent amino acids, providing a broader context for its potential applications in scientific research.

Core Physicochemical Properties of Isoleucyl-Glycine

Isoleucyl-glycine is a dipeptide consisting of an isoleucine residue and a glycine residue joined by a peptide bond.[1][2] As a product of protein catabolism or digestion, it represents a fundamental building block in biochemical pathways.[2] Its precise characterization begins with a clear understanding of its core chemical and physical attributes, which are foundational for its synthesis, purification, and experimental use.

The key identifiers and properties of isoleucyl-glycine are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[3], Moldb[4] |

| Average Molecular Weight | 188.22 g/mol | PubChem[3][5], Moldb[4] |

| Monoisotopic Molecular Weight | 188.116092388 Da | PubChem[3], FooDB[1] |

| IUPAC Name | 2-[(2-amino-3-methylpentanoyl)amino]acetic acid | PubChem[3] |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)N | PubChem[3] |

| InChI Key | UCGDDTHMMVWVMV-UHFFFAOYSA-N | PubChem[3], FooDB[1] |

| Common Synonyms | This compound, IG dipeptide, Isoleucine-glycine dipeptide | PubChem[3], FooDB[1] |

| Classification | Dipeptide | FooDB[1], Human Metabolome Database[2] |

Synthesis of Isoleucyl-Glycine: A Validated Workflow

The synthesis of a dipeptide like isoleucyl-glycine requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as the formation of homodimers.[6] This is achieved through the use of protecting groups for the reactive amino and carboxyl termini.[6] The following section outlines a standard solution-phase synthesis protocol, a robust and well-established method for producing dipeptides.

Principle of Synthesis

The synthesis involves three main stages:

-

Protection: The N-terminus of isoleucine is protected (e.g., with a Boc group) and the C-terminus of glycine is protected (e.g., as a methyl ester) to prevent self-coupling and ensure the desired peptide bond forms between the carboxyl group of isoleucine and the amino group of glycine.

-

Coupling: The protected amino acids are coupled using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide (peptide) bond.

-

Deprotection: The protecting groups are sequentially removed under specific conditions to yield the final, pure dipeptide.

Caption: Solution-phase synthesis workflow for Isoleucyl-glycine.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

N-α-Boc-L-isoleucine

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate, Dichloromethane, Methanol

Procedure:

-

Preparation of Glycine Methyl Ester: Dissolve H-Gly-OMe·HCl in DMF and neutralize with a base (e.g., N-methylmorpholine) to obtain the free amine.

-

Coupling Reaction:

-

In a separate flask, dissolve N-α-Boc-L-isoleucine and HOBt in anhydrous DMF and cool to 0°C.

-

Add DCC to this solution and stir for 15 minutes.

-

Add the prepared glycine methyl ester solution dropwise to the activated isoleucine mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and coupling reagents. Dry the organic layer and concentrate under vacuum to obtain the protected dipeptide, Boc-Ile-Gly-OMe.

-

C-Terminal Deprotection (Saponification): Dissolve the protected dipeptide in a mixture of methanol and water. Add 1M NaOH and monitor the reaction by TLC. Upon completion, neutralize the solution and extract the product.

-

N-Terminal Deprotection: Dissolve the resulting Boc-Ile-Gly-OH in dichloromethane and add an excess of TFA. Stir at room temperature for 1-2 hours.

-

Purification: Remove the solvent and TFA under vacuum. The crude isoleucyl-glycine product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.[7]

-

Final Product: Lyophilize the pure HPLC fractions to obtain isoleucyl-glycine as a white powder.[7]

Structural Elucidation and Quality Control

Post-synthesis, it is imperative to validate the molecular structure and assess the purity of the dipeptide. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.

Caption: Analytical workflow for structural validation of Isoleucyl-glycine.

Mass Spectrometry (MS) Analysis

Rationale: MS is the gold standard for confirming the molecular weight of a synthesized peptide.[8] High-resolution MS can verify the elemental composition by matching the measured mass to the theoretical monoisotopic mass with high precision.

Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified dipeptide (~0.1 mg/mL) in a suitable solvent system, typically 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: Infuse the sample into an ESI-MS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis:

-

Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.

-

Theoretical m/z: For C₈H₁₆N₂O₃, the theoretical monoisotopic mass is 188.1161 Da. The expected m/z for [M+H]⁺ is therefore 189.1234.[3]

-

Validation: A match between the observed m/z and the theoretical value (typically within 5 ppm for high-resolution instruments) confirms the identity and elemental composition of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms mass, NMR spectroscopy validates the specific atomic connectivity and covalent structure.[9][10] It provides unambiguous evidence that isoleucine and glycine are linked in the correct sequence. For a simple dipeptide, 1D ¹H NMR and 2D COSY experiments are sufficient for full assignment.[11]

Protocol: ¹H and COSY NMR

-

Sample Preparation: Dissolve 5-10 mg of the lyophilized dipeptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Record a ¹H NMR spectrum and a 2D ¹H-¹H COSY spectrum on an NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H Spectrum: Identify distinct proton signals. Key resonances will include the α-protons of both the isoleucine and glycine residues, the CH₂ protons of the glycine backbone, and the characteristic side-chain protons of isoleucine (γ-CH₂, β-CH, δ-CH₃, and γ'-CH₃).

-

COSY Spectrum: Use the cross-peaks in the COSY spectrum to establish scalar coupling (J-coupling) between adjacent protons. This allows for the unambiguous assignment of the isoleucine side chain by "walking" through the spin system (e.g., connecting the α-H to the β-H, the β-H to the γ-CH₂ and γ'-CH₃ protons). This confirms the integrity of the isoleucine residue within the dipeptide structure.

-

Biological Significance and Research Applications

Isoleucyl-glycine is classified as a dipeptide, which are typically short-lived intermediates in protein metabolism.[2][12] However, the biological activities of its constituent amino acids provide a strong rationale for investigating the dipeptide itself in various research contexts.

-

Isoleucine's Role in Immunity: Isoleucine is an essential branched-chain amino acid critical for maintaining physiological functions, particularly immunity.[13] It has been shown to improve the function of immune organs and cells and can induce the expression of host defense peptides like β-defensins, which regulate both innate and adaptive immunity.[13]

-

Glycine's Multifunctional Roles: Glycine is a conditionally essential amino acid with diverse and significant biological functions.[14]

-

Metabolic Regulation: It is a key component in the biosynthesis of glutathione, creatine, and nucleic acids.[14]

-

Anti-oxidative and Cytoprotective Effects: Glycine plays an important role in anti-oxidative reactions and has been shown to protect cells and tissues from various forms of injury and necrotic cell death.[14][15]

-

Health and Longevity: Studies have demonstrated that glycine supplementation can improve mitochondrial function in aged mice and extend their lifespan, suggesting a role in mitigating age-related decline.[16][17]

-

The combination of these two amino acids into a single molecule presents an interesting subject for research in nutrition, immunology, and metabolic disorders. The dipeptide could be investigated as a novel nutritional supplement or a therapeutic agent that leverages the combined benefits of both isoleucine and glycine.

Conclusion

Isoleucyl-glycine is a well-defined dipeptide with a molecular formula of C₈H₁₆N₂O₃ and an average molecular weight of 188.22 g/mol .[3][4] Its synthesis can be reliably achieved through established solution-phase peptide chemistry, and its identity and purity can be rigorously confirmed using a combination of mass spectrometry and NMR spectroscopy. Grounded in the significant biological roles of its constituent amino acids, isoleucyl-glycine stands as a molecule of interest for further investigation in the fields of biochemistry, pharmacology, and nutritional science.

References

- 1. Showing Compound Isoleucyl-Glycine (FDB111936) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 868-28-0 | L-Isoleucylglycine - Moldb [moldb.com]

- 5. glycyl-L-isoleucine | C8H16N2O3 | CID 88079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hmdb.ca [hmdb.ca]

- 13. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycine supplementation extends lifespan of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Glycine Supplementation on Mitochondrial Function and Protein Degradation in Skeletal Muscle of Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Isoleucyl-Glycine

Foreword: Unraveling the Enigma of a Simple Dipeptide

In the vast and intricate landscape of metabolomics and cellular signaling, small molecules often hold profound significance. Dipeptides, the simplest constituents of the proteome, are increasingly recognized not merely as metabolic intermediates but as bioactive entities with the potential to modulate physiological and pathological processes. This guide focuses on one such molecule: isoleucyl-glycine (Ile-Gly). While the individual roles of its constituent amino acids, L-isoleucine and glycine, are well-documented, the specific biological functions of the dipeptide itself are an area of emerging research. This document provides a comprehensive technical overview of our current understanding of isoleucyl-glycine, synthesizing direct evidence with insights gleaned from the extensive knowledge of glycine's bioactivity. We will delve into its metabolic fate, potential physiological roles, and implications in disease, offering a foundational resource for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just a recitation of facts, but a causal narrative that connects molecular mechanisms to potential biological outcomes.

I. The Metabolic Lifecycle of Isoleucyl-Glycine: From Digestion to Cellular Fate

Isoleucyl-glycine is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid glycine.[1] It is primarily formed as an intermediate in the digestion and catabolism of dietary proteins.[1] The journey of this compound from its formation to its ultimate metabolic fate is a critical determinant of its potential biological activity.

Intestinal Absorption: The Gateway to Systemic Circulation

The absorption of di- and tripeptides from the intestinal lumen is predominantly mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[2][3] PEPT1 is highly expressed on the apical membrane of enterocytes in the small intestine.[2] Given its dipeptide nature, it is highly probable that isoleucyl-glycine is a substrate for PEPT1, allowing for its efficient uptake from the gut into the systemic circulation.

Experimental Protocol: In Vitro Assessment of Isoleucyl-Glycine Transport via PEPT1

This protocol outlines a method to determine if isoleucyl-glycine is a substrate for the PEPT1 transporter using a Caco-2 cell monolayer model, which is a well-established in vitro model for the intestinal barrier.

Objective: To quantify the transport of isoleucyl-glycine across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Transwell® inserts (0.4 µm pore size)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Isoleucyl-glycine standard

-

Glycyl-sarcosine (Gly-Sar) as a known PEPT1 substrate (positive control)[4]

-

Losartan as a known PEPT1 inhibitor (negative control)[4]

-

LC-MS/MS system for quantification

Methodology:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

-

Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity. A TEER value > 250 Ω·cm² is indicative of a well-formed monolayer.

-

-

Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0 for the apical side and pH 7.4 for the basolateral side to mimic the proton gradient).

-

Add the transport buffer containing isoleucyl-glycine (at various concentrations, e.g., 0.1, 1, 10 mM) to the apical chamber.

-

For control experiments, use Gly-Sar as a positive control and co-incubate isoleucyl-glycine with losartan to confirm PEPT1-mediated transport.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.

-

Immediately add an equal volume of ice-cold methanol to the collected samples to precipitate proteins.

-

-

Quantification by LC-MS/MS:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant containing the transported isoleucyl-glycine using a validated LC-MS/MS method.

-

Develop a standard curve using known concentrations of isoleucyl-glycine to quantify the amount transported.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

-

Compare the Papp of isoleucyl-glycine to that of Gly-Sar.

-

Assess the reduction in isoleucyl-glycine transport in the presence of losartan to confirm the involvement of PEPT1.

Enzymatic Degradation: A Short-Lived Messenger?

Once in circulation or within cells, dipeptides are susceptible to hydrolysis by various peptidases. Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of polypeptides.[5][6] While DPP-IV typically targets peptides with proline or alanine at the penultimate position, it has been shown to have broader substrate specificity.[5] It is plausible that DPPs or other cellular peptidases contribute to the degradation of isoleucyl-glycine into its constituent amino acids. The rate of this degradation would significantly influence the half-life and, consequently, the biological activity of the dipeptide.

dot

References

- 1. hmdb.ca [hmdb.ca]

- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. What doesn’t kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

An In-Depth Technical Guide to Isoleucine-Glycine (Ile-Gly) in Protein Digestion and Catabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucine-Glycine (Ile-Gly) represents a fundamental component of dietary protein, the metabolic fate of which is intricately linked to nutrient sensing, energy homeostasis, and cellular signaling. This guide provides a comprehensive technical overview of the digestive and catabolic journey of this compound. We will explore the enzymatic processes that liberate this dipeptide from dietary proteins, its transport across the intestinal epithelium, and the subsequent metabolic pathways of its constituent amino acids, isoleucine and glycine. This document will also detail established and emerging methodologies for studying these processes, offering field-proven insights to guide experimental design and data interpretation. The ultimate aim is to provide a foundational resource for researchers and drug development professionals investigating the multifaceted roles of dipeptides in health and disease.

Introduction: The Significance of Dipeptides in Protein Nutrition

Dietary proteins are not solely absorbed as individual amino acids. A significant portion is taken up by the intestinal mucosa as di- and tripeptides. This peptide transport system, primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), is a critical pathway for nitrogen assimilation.[1][2] The absorption of peptides followed by intracellular hydrolysis is often more rapid and efficient than the uptake of an equivalent mixture of free amino acids.[3][4] This phenomenon underscores the physiological importance of understanding the digestion and metabolism of specific dipeptides like this compound.

Isoleucine, an essential branched-chain amino acid (BCAA), and glycine, the simplest amino acid, both possess unique and vital metabolic functions.[5][6] The dipeptide this compound, therefore, serves as a vehicle for delivering these two crucial building blocks to the systemic circulation and peripheral tissues. A thorough understanding of its journey from the gut lumen to its ultimate metabolic fate is paramount for fields ranging from clinical nutrition to the development of peptide-based therapeutics.

The Digestive Phase: Liberation and Absorption of this compound

The journey of this compound begins in the gastrointestinal tract with the enzymatic breakdown of dietary proteins.

Enzymatic Liberation of this compound

Protein digestion is a multi-step process initiated in the stomach by pepsin and continued in the small intestine by a suite of pancreatic and brush border enzymes.[7][8] The liberation of this compound from a polypeptide chain is dependent on the specificity of these proteases and peptidases.

-

Endopeptidases (e.g., Trypsin, Chymotrypsin): These enzymes cleave internal peptide bonds, generating smaller peptide fragments.

-

Exopeptidases (e.g., Carboxypeptidases, Aminopeptidases): These enzymes act on the ends of peptide chains, releasing free amino acids and small peptides, including dipeptides like this compound.

The precise enzymatic sequence leading to the release of this compound will vary depending on the parent protein's primary structure.

Intestinal Absorption of Intact this compound

Once liberated, this compound is primarily absorbed intact across the apical membrane of enterocytes via the PEPT1 transporter.[1][9] This transporter exhibits broad substrate specificity, accommodating a vast array of di- and tripeptides.[2][10] The driving force for this transport is a proton gradient maintained by the sodium-proton exchanger on the enterocyte membrane.

Intracellular Hydrolysis

Following transport into the enterocyte, this compound is rapidly hydrolyzed into its constituent amino acids, isoleucine and glycine, by cytosolic peptidases.[3][4] This intracellular breakdown is a critical step, as the majority of amino acids enter the portal circulation in their free form.

The following diagram illustrates the digestive and absorptive pathway of this compound:

Caption: Digestive and absorptive pathway of this compound.

Catabolism of Isoleucine and Glycine

Once in the systemic circulation, isoleucine and glycine are taken up by various tissues to participate in a multitude of metabolic processes.

Metabolic Fate of Isoleucine

Isoleucine is a branched-chain amino acid with both glucogenic and ketogenic properties.[11][12][13] Its catabolism primarily occurs in skeletal muscle and can be summarized in the following key steps:[14]

-

Transamination: The first step is the reversible transfer of the amino group to α-ketoglutarate, forming α-keto-β-methylvalerate and glutamate. This reaction is catalyzed by branched-chain aminotransferase (BCAT).[12]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[12]

-

Further Degradation: The subsequent steps involve a series of reactions that ultimately yield acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a glucogenic intermediate).[6][14][15]

The following diagram outlines the catabolic pathway of isoleucine:

Caption: Catabolic pathway of Isoleucine.

Metabolic Fate of Glycine

Glycine is a non-essential amino acid with diverse and critical metabolic roles.[5][16] Its catabolism can proceed through several pathways:

-

Glycine Cleavage System (GCS): This is the major catabolic pathway in the liver and kidneys, converting glycine to CO2, ammonia, and a one-carbon unit that enters the folate cycle.[5][17]

-

Conversion to Serine: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT).[18]

-

Conversion to Glyoxylate: Glycine can be deaminated to form glyoxylate, which can then be oxidized to oxalate.[16][18]

Beyond catabolism, glycine is a precursor for the synthesis of numerous important biomolecules, including:[5][16][19]

The diverse metabolic roles of glycine are depicted below:

Caption: Diverse metabolic roles of Glycine.

Experimental Methodologies

Investigating the digestion and catabolism of this compound requires a multi-faceted experimental approach.

In Vitro Digestion Models

Simulated gastrointestinal digestion models are invaluable for studying the liberation of this compound from protein sources.[7][20][21][22][23] The internationally recognized INFOGEST protocol provides a standardized static in vitro digestion method that mimics the physiological conditions of the mouth, stomach, and small intestine.[20]

Table 1: Key Parameters of the INFOGEST In Vitro Digestion Model

| Phase | Key Enzymes | pH | Incubation Time (min) |

| Oral | α-amylase | 7.0 | 2 |

| Gastric | Pepsin | 3.0 | 120 |

| Intestinal | Pancreatin, Bile | 7.0 | 120 |

Data adapted from the INFOGEST protocol.

Cell-Based Intestinal Absorption Assays

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling enterocytes, is the gold standard for in vitro intestinal absorption studies.[24][25][26] These cells express key transporters, including PEPT1, making them an excellent model to study the transport of this compound.[24]

Experimental Protocol: this compound Transport Across Caco-2 Monolayers

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Transport Assay:

-

Wash the apical and basolateral compartments with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the test solution containing this compound to the apical compartment.

-

At designated time points, collect samples from the basolateral compartment.

-

-

Quantification: Analyze the concentration of this compound and its constituent amino acids in the basolateral samples using analytical techniques such as HPLC or LC-MS/MS.[27][28][29][30]

The following diagram illustrates the Caco-2 cell transport assay workflow:

Caption: Caco-2 cell transport assay workflow.

Analytical Quantification of Dipeptides and Amino Acids

Accurate quantification of this compound and its constituent amino acids in biological matrices is crucial. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and specificity.[27][28][29][30]

Implications for Drug Development

The high transport capacity of PEPT1 makes it an attractive target for improving the oral bioavailability of poorly permeable drugs.[1][2] By designing prodrugs that mimic the structure of di- or tripeptides, it is possible to hijack this transport system to enhance drug absorption. A thorough understanding of the substrate specificity of PEPT1 and the subsequent intracellular processing of peptide-based molecules is therefore of significant interest to the pharmaceutical industry.

Conclusion

The dipeptide this compound serves as a paradigm for the intricate and efficient processes of protein digestion, absorption, and metabolism. Its journey from a component of dietary protein to the building blocks for a vast array of metabolic functions highlights the integrated nature of nutrient assimilation and utilization. For researchers and drug development professionals, a deep understanding of these pathways is not merely academic but provides a foundation for innovations in nutrition, metabolic medicine, and pharmaceutical sciences.

References

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 11.7 Chemical Digestion and Absorption – The organ-ised life of animals [opentext.csu.edu.au]

- 9. physoc.org [physoc.org]

- 10. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 18. Glycine - Wikipedia [en.wikipedia.org]

- 19. slideshare.net [slideshare.net]

- 20. Measurement of in vitro protein digestibility | Innovative Food Processing [innovativefoodprocessing.no]

- 21. tandfonline.com [tandfonline.com]

- 22. Current advances for in vitro protein digestibility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In-vitro digestion models: a critical review for human and fish and a protocol for in-vitro digestion in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]

- 26. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 30. glaserr.missouri.edu [glaserr.missouri.edu]

The Natural Occurrence of Isoleucyl-Glycine: A Technical Guide for Researchers

Abstract

Isoleucyl-glycine (Ile-Gly) is a dipeptide composed of the essential amino acid isoleucine and the conditionally essential amino acid glycine. As an intermediate in protein metabolism, its presence in biological systems provides a window into proteolytic and metabolic activities. While not as extensively studied as some other dipeptides, emerging analytical techniques are beginning to shed light on its natural distribution and potential physiological significance. This technical guide offers an in-depth exploration of the current understanding of isoleucyl-glycine's natural occurrence, its metabolic lifecycle, potential biological roles, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology.

Introduction: The Emerging Significance of Dipeptides

For decades, the focus of protein science has largely been on large polypeptide chains and their constituent free amino acids. However, there is a growing appreciation for the biological roles of small peptides, particularly dipeptides, which are no longer considered mere transient intermediates of protein turnover.[1] Dipeptides can possess unique physiological and cell-signaling properties distinct from their individual amino acid components.[1][2] They are absorbed in the intestine via specific transporters and can influence a range of biological processes.[3][4][5][6][7] Isoleucyl-glycine, as a product of the breakdown of dietary and endogenous proteins, represents a nexus of nutritional and metabolic pathways. Understanding its natural occurrence is a critical first step in elucidating its potential as a biomarker or therapeutic agent.

Natural Occurrence of Isoleucyl-Glycine

Isoleucyl-glycine is formed during the incomplete digestion or catabolism of proteins.[1] Its presence has been detected in various food sources, suggesting its dietary origin as a key contributor to its presence in biological systems.

Occurrence in Foodstuffs

Isoleucyl-glycine has been identified, though not yet quantified, in a number of common food products.[8] This suggests that the consumption of these foods could be a source of this dipeptide.

Table 1: Documented Food Sources of Isoleucyl-Glycine

| Food Source | Scientific Name | Confirmation |

| Chickens | Gallus gallus | Detected[8] |

| Domestic Pigs | Sus scrofa domestica | Detected[8] |

| Anatidaes (Ducks, Geese, Swans) | Anatidae | Detected[8] |

The presence of isoleucyl-glycine in these meat products is a direct result of the proteolytic activity during post-mortem processing and cooking. The high protein content of these foods, rich in both isoleucine and glycine, provides the necessary substrate for the formation of this dipeptide.[9] The fermentation of foods, such as soybeans and meat products, also involves extensive proteolysis by microbial enzymes, which can lead to the generation of a diverse array of di- and tripeptides, including potentially isoleucyl-glycine.[10][11][12][13][14]

Presence in Biological Systems

While isoleucyl-glycine is categorized as an "expected" metabolite in the Human Metabolome Database, it has not yet been definitively identified in human tissues or biofluids.[1] This may be due to its transient nature, being rapidly hydrolyzed by peptidases, or its presence at concentrations below the limit of detection of older analytical methods. However, with the advent of more sensitive mass spectrometry techniques, it is plausible that isoleucyl-glycine will be identified and quantified in various biological compartments in the near future.

Biosynthesis and Degradation: The Metabolic Lifecycle of a Dipeptide

The formation and breakdown of isoleucyl-glycine are intrinsically linked to the broader processes of protein digestion and cellular amino acid metabolism.

Biosynthesis: A Product of Proteolysis

Isoleucyl-glycine is not synthesized de novo via a dedicated enzymatic pathway. Instead, it is a product of the incomplete enzymatic hydrolysis of larger peptides and proteins. This process can occur in several biological contexts:

-

Digestion: In the gastrointestinal tract, dietary proteins are broken down by a series of proteases and peptidases. Enzymes such as pepsin, trypsin, and chymotrypsin cleave proteins into smaller peptides. Exopeptidases then act on these peptides, and if the cleavage is incomplete, dipeptides like isoleucyl-glycine can be released.

-

Intracellular Protein Turnover: Within cells, the proteasome and lysosomal proteases are responsible for the degradation of endogenous proteins. This continuous turnover releases a pool of amino acids and short peptides, which can include isoleucyl-glycine.

The specific proteases that would generate isoleucyl-glycine at the C-terminus of a peptide would need to have a preference for cleaving after an isoleucine residue.[15][16][17]

Caption: Formation of Isoleucyl-Glycine from Protein Breakdown.

Cellular Uptake and Transport

Once formed in the intestinal lumen, dipeptides like isoleucyl-glycine are transported into enterocytes via the peptide transporter 1 (PepT1).[3][4][7] This proton-coupled transporter has a broad substrate specificity for di- and tripeptides.[3][7] In other tissues, the high-affinity peptide transporter 2 (PepT2) is responsible for peptide uptake.[3] This transport mechanism is a crucial route for amino acid absorption, and in some cases, can be more efficient than the transport of free amino acids.[18][19]

Degradation: Hydrolysis to Constituent Amino Acids

Following uptake into cells, isoleucyl-glycine is rapidly hydrolyzed into its constituent amino acids, isoleucine and glycine, by intracellular dipeptidases. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis, energy production, or the synthesis of other biomolecules. Aminopeptidases that show specificity for glycine at the N-terminus could potentially be involved in its degradation.[20]

Caption: Transport and Degradation of Isoleucyl-Glycine.

Potential Biological Activities and Physiological Roles

While direct experimental evidence for the biological activity of isoleucyl-glycine is currently limited, the known functions of its constituent amino acids and other dipeptides provide a framework for postulating its potential roles.

Nutritional Significance

The primary and most evident role of isoleucyl-glycine is nutritional. It serves as a source of isoleucine, an essential branched-chain amino acid (BCAA) crucial for muscle protein synthesis, and glycine, a conditionally essential amino acid involved in the synthesis of glutathione, creatine, and purines.[18][21] The efficient absorption of dipeptides via PepT1 can be a significant contributor to overall amino acid uptake.[19]

Potential as a Biomarker

Given that isoleucyl-glycine is a product of protein breakdown, its levels in biological fluids could potentially serve as a biomarker for conditions associated with altered protein metabolism, such as certain metabolic disorders or muscle wasting conditions. The presence of isoleucyl-glycine in specific foods also suggests it could be a potential biomarker for the consumption of those foods.[8] Furthermore, plasma glycine levels have been associated with satiety and insulin resistance, indicating that isoleucyl-glycine could be investigated for similar roles.[22][23][24]

Putative Neurological and Metabolic Effects

Numerous small peptides, including dipeptides, have been shown to possess neuroprotective and nootropic properties.[25][26][27][28][29] Given that both isoleucine and glycine have roles in the central nervous system, it is plausible that isoleucyl-glycine could exert neuromodulatory effects. Additionally, glycine is known to have cytoprotective and anti-inflammatory properties, and it plays a role in glucose and lipid metabolism.[30][31][32] Whether isoleucyl-glycine shares these properties remains an open area of investigation.

Interaction with the Gut Microbiome

The gut microbiota can metabolize amino acids and peptides, influencing host health.[33][34] Glycine metabolism by the gut microbiome has been documented, and certain glycine-containing lipids produced by gut bacteria have been shown to modulate host inflammatory responses.[35][36] The presence of dietary isoleucyl-glycine in the gut could therefore influence the composition and metabolic activity of the gut microbiome.[31]

Experimental Protocols for the Analysis of Isoleucyl-Glycine

The accurate detection and quantification of isoleucyl-glycine in complex biological matrices require sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Protocol 1: Extraction from Food Matrices

-

Homogenize 1-5 grams of the food sample in a 1:4 (w/v) ratio of 0.1 M HCl.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

For samples with high lipid content, a defatting step with hexane may be necessary prior to homogenization.

Protocol 2: Extraction from Biological Fluids (e.g., Plasma)

-

To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (Triple Quadrupole or High-Resolution) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small polar molecules.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (Q1): m/z 189.1 (for [M+H]+ of isoleucyl-glycine)

-

Product Ions (Q3): Monitor for characteristic fragment ions. The exact masses and collision energies should be optimized using a pure standard.

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

Caption: Analytical Workflow for Isoleucyl-Glycine Detection.

Future Directions and Conclusion

The study of isoleucyl-glycine is still in its nascent stages. While its natural occurrence in some food sources is established, its presence and distribution within the human body remain to be fully elucidated. Future research should focus on:

-

Quantitative analysis of isoleucyl-glycine in a wider range of foodstuffs and biological samples.

-

Identification of specific proteases responsible for its generation and the dipeptidases involved in its degradation.

-

In vitro and in vivo studies to determine its specific biological activities, particularly in the areas of neuromodulation, metabolic regulation, and gut microbiome interactions.

-

Investigation of its potential as a biomarker for dietary intake or specific disease states.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Dipeptides: Structure, Function, and Examples - Peptide Port [peptideport.com]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide transport by mammalian gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound Isoleucyl-Glycine (FDB111936) - FooDB [foodb.ca]

- 9. Methionine vs. Glycine — Is Too Much Muscle Meat Bad? [healthline.com]

- 10. Food Science of Animal Resources [kosfaj.org]

- 11. Glycine max Fermented by a Novel Probiotic, Bifidobacterium animalis subsp. lactis LDTM 8102, Increases Immuno-Modulatory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gastro-Protective Effect of Fermented Soybean (Glycine max (L.) Merr.) in a Rat Model of Ethanol/HCl-Induced Gastric Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C-terminal domains of bacterial proteases: structure, function and the biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peakproteins.com [peakproteins.com]

- 17. C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cambridge.org [cambridge.org]

- 19. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Postprandial glycine as a biomarker of satiety: A dose-rising randomised control trial of whey protein in overweight women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. examine.com [examine.com]

- 24. Serum glycine is associated with regional body fat and insulin resistance in functionally-limited older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel small peptides with neuroprotective and nootropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Excitatory actions of peptide histidine isoleucine on thalamic relay neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Peptides that regulate food intake: effect of peptide histidine isoleucine on consummatory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Small peptides: could they have a big role in metabolism and the response to exercise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Effects of Dietary Glycine on the Acetic Acid-Induced Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach? [frontiersin.org]

- 34. Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Isoleucyl-Glycine (Ile-Gly): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Dipeptide

Isoleucyl-glycine (Ile-Gly) is a dipeptide composed of the essential amino acid L-isoleucine and the non-essential amino acid L-glycine.[1][2] While traditionally viewed as a transient intermediate in protein digestion and catabolism, emerging research into the diverse roles of small peptides suggests that this compound may possess unappreciated physiological significance.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound as a human metabolite, offering insights for researchers, scientists, and drug development professionals. We will delve into its biochemical properties, metabolic pathways, potential physiological roles, and its nascent exploration as a biomarker and therapeutic target. This document moves beyond a simple recitation of facts to explain the causality behind experimental approaches and to highlight the frontiers of our knowledge, thereby providing a self-validating framework for future investigation.

Biochemical Profile of Isoleucyl-Glycine

A thorough understanding of the physicochemical properties of this compound is fundamental to designing experiments for its detection, quantification, and functional characterization.

Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C8H16N2O3.[1] Its structure is characterized by a peptide bond linking the carboxyl group of isoleucine to the amino group of glycine. Key computed and experimental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 188.22 g/mol | PubChem |

| IUPAC Name | 2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | PubChem |

| LogP | -2.3 (Computed) | PubChem |

| CAS Number | 868-28-0 | PubChem |

The negative LogP value indicates the hydrophilic nature of this compound, suggesting it is readily soluble in aqueous environments such as blood plasma and cytosol. This property is critical when considering its distribution in biological systems and for developing appropriate extraction and analytical methods.

Metabolism of Isoleucyl-Glycine in Humans

The concentration of this compound in human tissues and fluids is governed by the balance of its synthesis and degradation. While specific enzymatic pathways for this compound are not yet fully elucidated, we can infer its metabolic fate from our understanding of general dipeptide metabolism.

Synthesis of Isoleucyl-Glycine

The primary route for the formation of this compound is the incomplete hydrolysis of dietary and endogenous proteins. During digestion, proteases and peptidases break down large proteins into smaller peptides and free amino acids. This compound is one of the myriad dipeptides that can be generated through this process.

The synthesis of glycine itself can occur via multiple pathways, including from serine, choline, and threonine.[6][7] Isoleucine, being an essential amino acid, must be obtained from the diet.[8]

Degradation of Isoleucyl-Glycine

The breakdown of this compound into its constituent amino acids, isoleucine and glycine, is likely mediated by various peptidases. The hydrolysis of the peptide bond is a thermodynamically favorable process.[8][]

Key Peptidases in Dipeptide Degradation:

-

Cytosolic Aminopeptidases: These enzymes are abundant in the cytoplasm of most cells and catalyze the cleavage of amino acids from the N-terminus of peptides.[10]

-

Dipeptidyl Peptidases (DPPs): This family of enzymes, including DPP-IV, can cleave dipeptides from the N-terminus of proteins and peptides.[11][12][13][14] However, some DPPs show a preference for proline at the P1 position, making their activity on this compound a subject for further investigation.[11][14]

-

Prolidase: This enzyme specifically cleaves dipeptides with a C-terminal proline or hydroxyproline and would not be directly involved in this compound degradation.[1][6][15][16][17]

The following diagram illustrates the general metabolic context of this compound.

Caption: General Metabolic Pathway of this compound.

Cellular Transport

The uptake of di- and tripeptides across cellular membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs), namely PEPT1 and PEPT2.[4][5][18][19][20]

-

PEPT1: A low-affinity, high-capacity transporter predominantly found in the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary peptides.[4][19][20]

-

PEPT2: A high-affinity, low-capacity transporter expressed in various tissues, including the kidneys (for reabsorption), brain, and lungs.[4][5][18][19]

Both PEPT1 and PEPT2 are known for their broad substrate specificity, transporting a vast array of di- and tripeptides.[4][18][19] It is highly probable that this compound is a substrate for these transporters, facilitating its entry into cells from the intestinal lumen and its reabsorption in the kidneys.

Physiological Roles and Clinical Significance

While this compound is currently classified as an 'expected' metabolite in the Human Metabolome Database, meaning it has not been consistently quantified in human tissues or biofluids, the known functions of other dipeptides and its constituent amino acids suggest several potential areas of physiological relevance.[2]

Potential as a Signaling Molecule

Small peptides are increasingly recognized as signaling molecules that can modulate various physiological processes.[3][4][5] Dipeptides can act as neurotransmitters, regulate hormone secretion, and influence immune responses.[5] The specific signaling roles of this compound, if any, are yet to be discovered and represent a promising area for future research.

Link to Metabolic and Neurological Health

The constituent amino acids of this compound have been independently linked to various health conditions.

-

Glycine: Lower plasma glycine levels have been associated with metabolic syndrome, obesity, and type 2 diabetes.[21][22][23] Glycine also has immunomodulatory and anti-inflammatory properties.[24][25][26]

-

Isoleucine: As a branched-chain amino acid (BCAA), isoleucine plays a role in protein synthesis and glucose metabolism. Altered BCAA metabolism has been implicated in insulin resistance and neurodegenerative diseases such as Alzheimer's disease.[27][28]

Given these associations, it is plausible that the metabolism of this compound could be altered in these conditions, making it a potential biomarker. For instance, the Human Metabolome Database lists a tentative association of this compound with colorectal cancer based on metabolomics studies.[2]

Role in the Gut-Brain Axis

The gut microbiome can produce and metabolize a vast array of small molecules that can influence host physiology, including brain function, through the gut-brain axis.[29][30][31] While a direct role for this compound in this communication is not yet established, the metabolism of its constituent amino acids by gut bacteria is an active area of research.

This compound in Drug Development

The unique properties of dipeptides make them attractive candidates for drug design and delivery.

Dipeptides as Therapeutic Agents

Dipeptides offer several advantages as potential drugs, including high activity, low toxicity, and oral bioavailability due to their ability to be transported by PEPT1 and PEPT2.[3] Their small size allows them to penetrate biological barriers that are impermeable to larger molecules.[3]

Dipeptide Prodrug Strategies

The broad substrate specificity of peptide transporters can be exploited in prodrug design.[20] By attaching a dipeptide moiety to a drug, its absorption and cellular uptake can be enhanced. This strategy has been successfully employed for various medications, including antiviral agents and ACE inhibitors.[20]

The following diagram outlines a conceptual workflow for investigating this compound in a drug discovery context.

Caption: Conceptual Drug Discovery Workflow for this compound.

Methodologies for this compound Research

Rigorous and validated analytical methods are crucial for advancing our understanding of this compound.

Quantification of this compound in Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the targeted quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[32]

Step-by-Step Protocol for LC-MS/MS Quantification of this compound:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To 100 µL of sample, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 13C, 15N-Ile-Gly) to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase.

-

-

LC Separation:

-

Inject 5-10 µL of the reconstituted sample onto a reverse-phase C18 or HILIC column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The gradient should be optimized to achieve good separation of this compound from other isomers and matrix components.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for quantification.

-

Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Future Directions and Unanswered Questions

The study of this compound is still in its infancy, and numerous questions remain to be answered:

-

What are the specific enzymes responsible for the synthesis and degradation of this compound in humans?

-

Does this compound have specific physiological roles beyond being a metabolic intermediate?

-

Are there specific disease states in which this compound levels are significantly altered, and can it serve as a reliable biomarker?

-

Can this compound or its derivatives be developed as novel therapeutic agents?

Addressing these questions will require a concerted effort from researchers across various disciplines, including biochemistry, cell biology, pharmacology, and clinical medicine. The technical framework provided in this guide serves as a starting point for these exciting future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrates of the human oligopeptide transporter hPEPT2 [jstage.jst.go.jp]

- 6. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction [jstage.jst.go.jp]

- 7. longdom.org [longdom.org]

- 8. Khan Academy [khanacademy.org]

- 10. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptidyl peptidases and E3 ligases of N-degron pathways cooperate to regulate protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 21. researchgate.net [researchgate.net]

- 22. Effects of glycine on metabolic syndrome components: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anti-inflammatory role of glycine in reducing rodent postoperative inflammatory ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Potential immune modularly role of glycine in oral gingival inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Associations of Serum Isoleucine with Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. A large-scale, targeted metabolomics method for the analysis and quantification of metabolites in human plasma via liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Role of Isoleucyl-Glycine in Metabolic Pathways: A Technical Guide for Researchers

Executive Summary

Dipeptides, once viewed merely as intermediates in protein metabolism, are emerging as significant players in cellular signaling and metabolic regulation. This technical guide provides an in-depth examination of Isoleucyl-Glycine (Ile-Gly), a dipeptide composed of the branched-chain amino acid (BCAA) isoleucine and the functionally diverse glycine. While direct research on this compound is nascent, its metabolic significance can be largely understood through the well-established roles of its constituent amino acids and the general principles of dipeptide transport and hydrolysis. This document synthesizes current knowledge, outlines robust analytical methodologies for its study, and proposes future research directions. We posit that the primary role of this compound in metabolic pathways is to serve as a targeted delivery vehicle for glycine and isoleucine, whose downstream effects—particularly those of glycine—are deeply intertwined with antioxidant defense, detoxification, and the modulation of metabolic diseases such as obesity and type 2 diabetes.

Introduction: Beyond Building Blocks

For decades, the central role of amino acids in metabolism has focused on their function as monomeric units for protein synthesis. However, the biological importance of short-chain peptides is becoming increasingly apparent. Di- and tripeptides are efficiently absorbed from the gut via specialized transporters and represent a significant route for amino acid assimilation. Isoleucyl-Glycine (this compound) is a dipeptide originating from the incomplete breakdown of dietary or endogenous proteins[1]. Its structure, combining a BCAA with the metabolically pivotal amino acid glycine, makes it a molecule of significant interest. This guide provides researchers and drug development professionals with a foundational understanding of this compound's metabolic fate, its inferred physiological roles, and the technical methodologies required to investigate its function.

Biochemical Profile of Isoleucyl-Glycine

Isoleucyl-Glycine is a simple dipeptide formed by a peptide bond between L-isoleucine and glycine[2]. Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| IUPAC Name | 2-[(2-amino-3-methylpentanoyl)amino]acetic acid | [3] |

| Classification | Dipeptide | [1][2] |

| Known Locations | Feces, Saliva | [1] |

The Metabolic Journey of Isoleucyl-Glycine

The metabolic impact of this compound is dictated by its journey through the body: absorption, transport, and ultimately, hydrolysis. The prevailing evidence suggests that its primary function is not as an intact signaling molecule, but as a carrier for its constituent amino acids.

Formation, Transport, and Absorption

This compound is primarily formed during the digestion of protein in the gastrointestinal tract and through the catabolism of intracellular proteins[1]. In the small intestine, dipeptides like this compound are recognized and transported into enterocytes by the high-capacity, low-affinity proton-coupled oligopeptide transporter 1 (PEPT1)[4]. This transport mechanism is highly efficient and is a major pathway for the absorption of amino nitrogen from the diet. Similarly, the PEPT2 transporter, found in tissues like the kidney, can reabsorb dipeptides from filtrate, conserving amino acids[5].

Intracellular Hydrolysis: The Key to a Functional Role

Once inside a cell, whether an enterocyte or a peripheral tissue cell, dipeptides are rapidly cleaved by a host of abundant and efficient cytosolic peptidases[6]. This hydrolysis breaks the peptide bond, releasing free L-isoleucine and glycine into the intracellular amino acid pool. The uptake of the intact dipeptide is transient, with studies showing that after initial transport, dipeptides are quickly metabolized into their constituent amino acids[6]. This rapid breakdown is the crucial step that unlocks the metabolic potential of this compound.

Caption: Metabolic fate of Isoleucyl-Glycine from ingestion to absorption.

Inferred Metabolic Roles via Constituent Amino Acids

Given its rapid hydrolysis, the metabolic role of this compound is best understood by examining the functions of its liberated components. The delivery of glycine, in particular, has profound implications for metabolic health.

The Glycine Contribution: A Metabolic Modulator

Glycine is a non-essential amino acid with a remarkably diverse set of functions far exceeding its role in protein synthesis[7].

-

Antioxidant Defense: Glycine is a rate-limiting precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant[8][9]. In metabolic states characterized by high oxidative stress, such as obesity and nonalcoholic fatty liver disease (NAFLD), glycine availability can become insufficient, impairing GSH production[8][10].

-

Detoxification: The liver utilizes glycine in Phase II detoxification reactions. Specifically, the glycine conjugation pathway detoxifies excess acyl-CoA metabolites, forming N-acylglycines that are readily excreted in urine[10]. This is critical for maintaining mitochondrial function.

-

Metabolic Health: A growing body of evidence demonstrates an inverse correlation between circulating glycine levels and the risk of type 2 diabetes (T2D), obesity, and cardiovascular disease[11][12][13]. Low plasma glycine is a hallmark of metabolic syndrome[13]. Glycine supplementation has been shown to improve insulin sensitivity and other metabolic parameters in clinical studies[13]. Mechanistically, glycine appears to enhance insulin secretion from pancreatic β-cells[11].

The Isoleucine Contribution: Energy and Protein Synthesis

As a BCAA, isoleucine is critical for:

-

Protein Synthesis: It serves as a substrate for the synthesis of new proteins.

-

Energy Metabolism: Isoleucine is a ketogenic and glucogenic amino acid, meaning its carbon skeleton can be used to produce both ketone bodies and glucose, providing a valuable energy source for cells.

Caption: Inferred functional roles of this compound via its constituent amino acids.

Methodologies for Isoleucyl-Glycine Research

Advancing our understanding of this compound requires robust and precise analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like dipeptides in complex biological matrices[14][15].

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a validated workflow for accurately measuring this compound concentrations.

Rationale: The method uses protein precipitation to remove interfering macromolecules, followed by reverse-phase chromatography to separate this compound from other small molecules, and detection by tandem mass spectrometry for high specificity and sensitivity. A stable isotope-labeled internal standard (SIL-IS) is crucial for correcting matrix effects and variations in instrument response.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile containing a known concentration of the SIL-IS (e.g., ¹³C₂,¹⁵N-Glycine-Isoleucine).

-

Causality: Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate out of the solution while small molecules like this compound remain soluble. The SIL-IS, which behaves identically to the analyte during extraction and ionization but is distinguishable by mass, ensures accurate quantification.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A shallow gradient from 2% to 40% Mobile Phase B over 5-7 minutes.

-

Rationale: The C18 stationary phase retains this compound based on its hydrophobicity. The gradient elution ensures that it is separated from polar and non-polar interferences and results in a sharp, symmetrical peak. Formic acid aids in protonation for better ionization.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS to ensure identity and quantification.

-

This compound (Analyte): e.g., Q1: 189.1 -> Q3: 86.1 (Isoleucine immonium ion)

-

SIL-Ile-Gly (IS): e.g., Q1: 192.1 -> Q3: 86.1

-

-

Self-Validation: The ratio of the two MRM transitions for the analyte must remain constant across samples and match that of a pure standard. The co-elution of the analyte and the SIL-IS is required.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the SIL-IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve using standards of known this compound concentrations and determine the concentration in unknown samples by interpolation.

-

Caption: Experimental workflow for LC-MS/MS quantification of Isoleucyl-Glycine.

Therapeutic and Diagnostic Potential

The potential of this compound lies in its ability to modulate the metabolic pathways governed by its constituents.

-

As a Biomarker: Metabolomics studies have linked altered levels of this compound to colorectal cancer, suggesting it could be part of a larger biomarker signature for gut dysbiosis or specific disease states[1][3]. However, this requires extensive validation.

-

As a Therapeutic: Given the strong association between low glycine and metabolic disease, this compound could be explored as a "pro-drug" for glycine. Delivering glycine in a dipeptide form could potentially leverage PEPT1 transporters for efficient absorption, which may offer advantages over supplementing with free glycine, although this hypothesis requires experimental validation.

Conclusion and Future Directions

Isoleucyl-Glycine is best understood not as a standalone effector molecule, but as a transient carrier whose metabolic significance is realized upon its hydrolysis into isoleucine and, most critically, glycine. Its role is therefore intrinsically linked to the pathways its constituent amino acids regulate, including antioxidant defense, detoxification, and energy homeostasis.

Future research should focus on:

-

Functional Validation: Elucidating whether this compound has any direct signaling roles in key metabolic cell types (e.g., hepatocytes, adipocytes, immune cells) before it is hydrolyzed.

-

Peptidase Specificity: Identifying the specific cytosolic peptidases that are most active in hydrolyzing this compound, and whether their expression changes in disease states.

-

Comparative Bioavailability: Conducting studies to compare the pharmacokinetic and pharmacodynamic effects of administering this compound versus an equimolar mixture of free isoleucine and glycine.

-

Biomarker Validation: Expanding on initial metabolomics findings to determine if this compound levels in plasma or feces can serve as a reliable biomarker for metabolic or gastrointestinal diseases.

By pursuing these avenues, the scientific community can fully delineate the role of this simple dipeptide and potentially unlock new strategies for diagnosing and treating complex metabolic diseases.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound Isoleucyl-Glycine (FDB111936) - FooDB [foodb.ca]

- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial Effects of the Amino Acid Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]